Compound Description: HMBPP is a novel compound synthesized via ring opening and ring closure reactions. It has been analyzed for its spectral properties, quantum characteristics, nonlinear optical properties, and thermodynamic properties. []
Relevance: HMBPP shares the core pyrazolo[3,4-b]pyridine structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a methyl substituent at the 3-position of the pyrazolo[3,4-b]pyridine ring system. []
Compound Description: This compound is characterized by its crystal structure, revealing a planar conformation for the fused pyrazole and pyridine rings. The crystal packing exhibits C—H⋯π interactions. []
Relevance: This compound belongs to the same pyrazolo[3,4-b]pyridine class as 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of aryl substituents on the pyrazolo[3,4-b]pyridine core is a shared feature. []
Compound Description: This series of compounds was synthesized and evaluated for antibacterial activities. Some exhibited promising antibacterial properties. []
Relevance: This group of compounds share the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. []
Compound Description: This compound crystallizes as a solvate with dimethylformamide. Its crystal structure reveals cyclic centrosymmetric dimers linked by C-H...pi(arene) hydrogen bonds. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine and both feature substitutions at the 3-, 4-, and 6-positions of the pyrazolo[3,4-b]pyridine core. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine and both feature substitutions at the 3-, 4-, and 6-positions of the pyrazolo[3,4-b]pyridine core. []
Compound Description: This compound, unlike its analogs with substitutions at the 4-position of the phenyl ring, crystallizes in its unsolvated form. It forms simple C(12) chains linked by N-H...O hydrogen bonds and exhibits weak aromatic pi-pi stacking interactions. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine and both feature substitutions at the 3-, 4-, and 6-positions of the pyrazolo[3,4-b]pyridine core. []
Compound Description: This compound represents a bis-pyrazolo[3,4-b]pyridine derivative synthesized through a series of reactions starting from a bis-thioxopyridine precursor. []
Relevance: While not directly analogous in structure, this compound highlights the possibility of creating bis-heterocyclic systems based on the pyrazolo[3,4-b]pyridine scaffold, similar to 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. []
Compound Description: This compound forms complex double chains in its crystal structure via N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds. The chains create cavities potentially accommodating disordered solvent molecules. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of a 3-methyl, a 1-phenyl substituent, and aryl substituents at the 4 and 6 positions on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. []
Relevance: This group of compounds shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator investigated for its vasodilatory effects in ovine pulmonary artery. Its mechanism of action involves sGC activation and sodium pump stimulation. []
Relevance: BAY 41-2272 features a pyrazolo[3,4-b]pyridine core, although it lacks the 3-methyl substitution present in 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Despite this difference, both compounds belong to the pyrazolo[3,4-b]pyridine class. []
Compound Description: This compound, synthesized via microwave irradiation, possesses a tetrahydropyridine ring adopting a distorted envelope conformation. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. The presence of a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. Additionally, both compounds have an aryl substituent at the 4-position. []
Compound Description: In this compound, the reduced pyridine ring adopts a half-chair conformation. C-H...O hydrogen bonds link the molecules, forming a C(5)C(5)[R(1)(2)(8)] chain of rings. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. []
Compound Description: This series of compounds, substituted at the C-6 position with phenyl, methyl, or trifluoromethyl groups, was investigated for in vitro trypanocidal activity against Trypanosoma cruzi. The 4-carbohydrazide derivatives exhibited varying levels of activity, potentially influenced by their lipophilicity and volume. []
Relevance: These derivatives share the core pyrazolo[3,4-b]pyridine structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, highlighting the significance of this scaffold in biological activity. The presence of a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. []
Compound Description: This series of compounds was synthesized and screened for antibacterial and antifungal activity against various pathogenic strains. Several derivatives exhibited significant activity against both bacteria and fungi. []
Relevance: These compounds share the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine and exemplify the potential for structural modifications on this core structure to yield diverse biological activities. []
Bis-α,β-unsaturated ketones derived from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone
Compound Description: These compounds were synthesized as part of a broader study exploring various heterocyclic systems, including nicotinonitriles, dihydropyridines, thienopyridines, and pyrazolopyridines. []
Relevance: While not containing the pyrazolo[3,4-b]pyridine core, these compounds are relevant as they were synthesized using a similar starting material, 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone, which shares the pyrazole moiety with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. This highlights a potential synthetic pathway to access related compounds. []
Compound Description: This compound, synthesized as part of a larger study on bis-heterocyclic systems, showcases the potential for incorporating the pyrazolo[3,4-b]pyridine scaffold into dimeric structures. []
Relevance: This compound highlights the ability to create bis-heterocyclic systems featuring the pyrazolo[3,4-b]pyridine scaffold, similar to 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds underscore the versatility of this core structure in medicinal chemistry. []
Compound Description: This compound's crystal structure reveals a three-dimensional framework assembled through N-H...N and C-H...N hydrogen bonds. The aryl groups are not coplanar with the central pyrazolo[3,4-b]pyridine core. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. Additionally, both have aryl substituents at the 4-position. []
Compound Description: This compound exists as an ethanol solvate and exhibits a hydrogen-bonded network in its crystal structure, involving N-H⋯O and O-H⋯N interactions. A short N⋯Br contact is also observed. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. Additionally, both have aryl substituents at the 4-position. []
Compound Description: This compound forms intermolecular N—H⋯O hydrogen bonds in its crystal structure. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. Additionally, both have aryl substituents at the 4-position. []
Compound Description: These compounds were screened for trypanocidal activity and cytotoxicity. The derivative with a 4-hydroxyphenylmethylene substituent at the N’ position and a phenyl ring at the C-6 position of the pyrazolo[3,4-b]pyridine system showed the most promising activity against Trypanosoma cruzi. []
Relevance: These derivatives share the core pyrazolo[3,4-b]pyridine structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine and emphasize the importance of this scaffold for potential drug development. The presence of a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system is a shared characteristic. []
Compound Description: This series of tricyclic pyridazine derivatives was synthesized as potential chemiluminescent compounds. They were found to be efficient light producers, some even surpassing luminol in intensity. []
Compound Description: This group of compounds served as key intermediates in synthesizing pyrazolo[3,4-b]pyridine-6-one derivatives, which demonstrated good yields and efficiency. []
Relevance: These compounds highlight a synthetic route to access pyrazolo[3,4-b]pyridine derivatives, similar to 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. []
Compound Description: This class of compounds was synthesized using a novel synthetic approach, employing a key intermediate for structural diversification. []
Relevance: These compounds, while structurally distinct from 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, showcase the ability to incorporate the pyrazole moiety into various fused heterocyclic systems, emphasizing its synthetic versatility. []
Pyrazolo[3,4-h]-[1,6]naphthyridine derivatives
Compound Description: This group of compounds was synthesized via a Friedlander condensation reaction, using a newly synthesized 4-aminopyrazolo[3,4-b]pyridine-5-carbaldehyde. []
Relevance: While structurally distinct from 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, these compounds highlight the potential of utilizing pyrazolo[3,4-b]pyridine intermediates in constructing more complex fused heterocyclic systems. []
1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its derivatives
Compound Description: This compound and its derivatives, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines, were synthesized and evaluated for their antimicrobial activity. Several derivatives displayed promising activity against both bacteria and fungi. []
Relevance: These compounds highlight the potential for structural modifications on the pyrazolo[3,4-b]pyridine core to yield diverse biological activities, similar to 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. []
6-Aminopyrazolo[3,4-b]pyridine derivatives
Compound Description: Synthesized from 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, these derivatives were screened for anticancer, COX inhibition, and antimicrobial activities. Notably, some exhibited potent and selective COX-2 inhibitory activity and promising antifungal and antibacterial (Gram-negative) activity. []
Relevance: These derivatives, like 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, highlight the potential of pyrazolo[3,4-b]pyridine as a scaffold for developing biologically active compounds. They showcase how varying substituents can significantly influence biological activity. []
5-(2-Hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one
Compound Description: These compounds were synthesized from 6-methyl-4-oxo-4H-[1]-benzopyran-3-carboxaldehyde and 5-amino-3-methyl-1-phenylpyrazole. The reaction mechanism, including the formation of both products, was investigated. []
Relevance: These compounds highlight a possible synthetic pathway to access 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine by demonstrating a reaction between a pyrazole derivative and a benzopyran derivative. []
5-Acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine and its derivatives
Compound Description: This compound, prepared from a substituted pyridinethione, served as a precursor for various pyrazolo[3,4-b]pyridine derivatives. The derivatives included products from reactions with acetylacetone, ethyl acetoacetate, diethyl malonate, ethyl α-cyano-β-ethoxyacrylate, and diazotization followed by coupling reactions with active methylenes. []
Relevance: The synthesis of this compound and its derivatives demonstrates the versatility of the pyrazolo[3,4-b]pyridine scaffold, similar to 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, for creating diverse chemical entities. []
Compound Description: This compound, containing both pyridine and pyrazole rings, was studied for its interaction with cobra venom protein. The study revealed a static quenching process, suggesting a binding interaction between the compound and the protein. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Both compounds feature a 3-methyl and a 1-phenyl substituent on the pyrazolo[3,4-b]pyridine ring system. Additionally, this research highlights the potential biological interactions of pyrazolo[3,4-b]pyridine derivatives with proteins. []
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide and its derivatives
Compound Description: This compound was used as a key intermediate for synthesizing diverse pyrazole derivatives, including pyrazolo-pyridone, substituted pyrazolochromenes, pyrazolo triazole, and substituted pyrazole-4-carbohydrazide. []
Relevance: This compound highlights a synthetic route to diverse pyrazole derivatives that share the core pyrazole moiety with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, showcasing the versatility of this heterocycle in organic synthesis. []
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives
Compound Description: This compound was a key intermediate for synthesizing various heterocyclic compounds, including imidazolopyrazoles, imidazolopyrimidine, pyrazolo[3,4-a]pyrimidines, pyrazolopyrimidinone, and diazepine. Many of these synthesized compounds exhibited promising antioxidant activities and DNA-protective properties. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, highlighting the potential of this scaffold in drug development, particularly for antioxidants and DNA-protective agents. []
Compound Description: This series of sulfonamide drug candidates was synthesized by N-alkylation of a pyrazole-pyridine linked nucleus. []
Relevance: These compounds share the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, showcasing the potential of this scaffold for creating diverse chemical entities. []
Compound Description: This compound was used to functionalize graphene oxide, which was then incorporated into polysulfone nanofiltration membranes for dye removal from wastewater. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, showcasing the potential of this scaffold for diverse applications, including materials science. []
Compound Description: These derivatives were synthesized and evaluated for their antiproliferative activity. The results showed that these compounds induced apoptosis and inhibited tyrosine kinase, suggesting potential as anticancer agents. []
Relevance: While not containing the pyrazolo[3,4-b]pyridine core, the nicotinonitrile derivatives are structurally related as they incorporate a pyridine ring, which is a component of the pyrazolo[3,4-b]pyridine scaffold found in 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. []
Compound Description: This compound was found to undergo a transformation in the presence of alumina, leading to the formation of 6-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. []
Relevance: While not directly analogous in structure, this compound highlights a potential synthetic pathway to access related compounds, as it demonstrates the transformation of a pyrazolopyrimidine derivative into a pyrazolopyridine, similar to the core structure of 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. []
Compound Description: These N-oxides and their derivatives underwent various reactions, including ring-opening, rearrangement, and Grignard reactions, to yield pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. []
Relevance: Although these compounds have a pyrazolo[3,4-d]pyrimidine core instead of the pyrazolo[3,4-b]pyridine found in 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, they showcase the reactivity and synthetic potential of pyrazole-containing fused heterocycles, particularly their transformations into other related ring systems. []
6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines and 4-aryl-5-cyano-6H-pyrazolo[3,4-b]pyridin-6-ones
Compound Description: These compounds were synthesized from 5-amino-3-methyl-1-phenylpyrazole and arylidene derivatives of malonodinitrile and ethyl cyanoacetate. []
Relevance: These compounds share the pyrazolo[3,4-b]pyridine core structure with 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, emphasizing the significance of this scaffold. []
Compound Description: This planar heterobicyclic compound exhibits peripheral ten pi-electron delocalization and forms centrosymmetric dimers linked by C-H.N hydrogen bonds, further connected into chains via pi-pi stacking interactions. []
Relevance: While structurally distinct from 6-(1-adamantyl)-1-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, this compound showcases the structural diversity and potential for intermolecular interactions in pyrazole-containing fused heterocyclic systems. []
Compound Description: This compound features a half-chair conformation for the reduced pyridine ring and exhibits a network of N-H.O, C-H.O, and weak C-H.N interactions, leading to the formation of sheets built from alternating centrosymmetric rings. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.